Product packaging for Diethyl chloroethylmalonate(Cat. No.:CAS No. 29263-83-0)

Diethyl chloroethylmalonate

Cat. No.: B146641
CAS No.: 29263-83-0
M. Wt: 222.66 g/mol
InChI Key: QDONGIRJVISTFJ-UHFFFAOYSA-N
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Description

Diethyl chloroethylmalonate is a chemical compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.ai It is a derivative of malonic acid, characterized by a central carbon atom bonded to two ethyl ester groups and a chloroethyl substituent. ontosight.ai This specific structure imparts significant reactivity, making it a versatile tool for organic chemists. ontosight.ai The presence of the chloroethyl group allows for a variety of chemical transformations, primarily through nucleophilic substitution reactions, enabling the introduction of diverse functional groups into a molecule. ontosight.ailp.edu.ua

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15ClO4 B146641 Diethyl chloroethylmalonate CAS No. 29263-83-0

Properties

IUPAC Name

diethyl 2-chloro-2-ethylpropanedioate
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InChI

InChI=1S/C9H15ClO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QDONGIRJVISTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)(C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30183517
Record name Diethyl chloroethylmalonate
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Molecular Weight

222.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29263-83-0
Record name Propanedioic acid, 2-chloro-2-ethyl-, 1,3-diethyl ester
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Record name Diethyl chloroethylmalonate
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Record name Diethyl chloroethylmalonate
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Record name Diethyl chloroethylmalonate
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Synthetic Methodologies for Diethyl Chloroethylmalonate and Analogous α Chloro Malonate Esters

Direct Halogenation and Chlorination Approaches

Direct halogenation is a fundamental method for the synthesis of α-halo malonate esters. This approach involves the introduction of a halogen atom at the α-carbon of the malonate ester.

Chlorination of Malonate Esters (e.g., dimethyl malonate with sulfuryl chloride)

A common and effective method for the synthesis of α-chloro malonate esters is the direct chlorination of the corresponding malonate ester using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). This reaction is a valuable technique for producing compounds like dimethyl 2-chloromalonate.

In a typical procedure, dimethyl malonate is reacted with sulfuryl chloride. The reaction can be carried out without a solvent (neat) or in the presence of an EPA-friendly solvent like toluene (B28343) at elevated temperatures. For instance, a pilot plant scale synthesis involved charging a reactor with dimethyl malonate and adding sulfuryl chloride while maintaining the temperature below 25 °C. The mixture was then heated to 40-45 °C and maintained for several hours.

The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to determine the remaining amount of the starting material. One of the challenges in this synthesis is the potential formation of the dialkylated product, dimethyl 2,2-dichloromalonate, as an impurity. Reaction conditions, such as the molar ratio of reactants, can be optimized to maximize the yield of the desired monochlorinated product. For example, using 1.2 mole equivalents of sulfuryl chloride in a neat reaction at 45 °C resulted in a high percentage of the desired product.

Below is a table summarizing the results of the chlorination of dimethyl malonate with sulfuryl chloride under different conditions:

Starting MaterialChlorinating AgentMolar Ratio (Sulfuryl Chloride:Malonate)SolventTemperature (°C)Reaction Time (h)ProductObservations
Dimethyl malonateSulfuryl chloride1.2:1TolueneElevated-Dimethyl 2-chloromalonateGood results
Dimethyl malonateSulfuryl chloride1:1None (Neat)45-Dimethyl 2-chloromalonate~83% conversion by GC
Dimethyl malonateSulfuryl chloride1.2:1None (Neat)455Dimethyl 2-chloromalonate88% product, 5.9% starting material, 5.0% dichloro compound by GC

Carbon-Halogen Bond Introduction via Ring Opening Reactions

An alternative strategy for synthesizing haloethyl malonates involves the ring opening of cyclopropane (B1198618) derivatives. This method provides a pathway to introduce a haloethyl group onto the malonate structure.

Cleavage of Cyclopropane-1,1-dicarboxylate Derivatives for Haloethyl Malonates

The synthesis of dialkyl 2-haloethyl malonates can be achieved through the cleavage of a dialkyl cyclopropane-1,1-dicarboxylate ring with a hydrogen halide. This reaction is typically performed in the presence of a 1,2-dialkoxy ethane (B1197151) as a solvent and a Friedel-Crafts catalyst, such as aluminum chloride.

For example, diethyl 2-chloroethyl malonate can be prepared by reacting diethyl cyclopropane-1,1-dicarboxylate with hydrogen chloride. This method is considered more feasible than attempting to directly alkylate diethyl malonate with 1,2-dichloroethane (B1671644) in the presence of sodium ethoxide. The ring-opening reaction provides a more direct and efficient route to the desired haloethyl malonate.

The following table outlines the synthesis of a dialkyl 2-haloethyl malonate via cyclopropane ring cleavage:

Starting MaterialReagentSolventCatalystProduct
Diethyl cyclopropane-1,1-dicarboxylateHydrogen chloride1,2-Diethoxy ethaneAluminum chlorideDiethyl 2-chloroethyl malonate

Halogen Exchange Reactions for Derivatization

Halogen exchange reactions offer a pathway to derivatize existing halo-malonate esters, providing access to a wider range of analogous compounds.

Finkelstein Reaction for Conversion to Iodoethyl Malonates

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of one halogen for another. This method is particularly useful for converting chloroethyl or bromoethyl malonates into their corresponding iodoethyl derivatives.

To synthesize diethyl 2-iodoethyl malonate, diethyl 2-chloroethyl malonate is treated with a solution of sodium iodide in acetone (B3395972). The reaction's equilibrium is driven towards the product because sodium chloride is insoluble in acetone and precipitates out of the solution, effectively removing it from the reaction mixture. After the reaction is complete, the precipitated sodium chloride is filtered off, and the product is isolated from the filtrate.

A summary of the Finkelstein reaction for this conversion is presented below:

Starting MaterialReagentSolventProductByproduct (Precipitate)
Diethyl 2-chloroethyl malonateSodium iodideAcetoneDiethyl 2-iodoethyl malonateSodium chloride

Alkylation Strategies for Malonate Derivatives

Alkylation of malonate esters is a cornerstone of their chemistry, allowing for the introduction of a wide variety of substituents at the α-carbon.

The malonic ester synthesis is a versatile method that begins with the deprotonation of a malonate ester, such as diethyl malonate, by a strong base to form an enolate. Sodium ethoxide is a commonly used base for this purpose. The resulting enolate is a potent nucleophile that can then react with an alkyl halide in an SN2 reaction to form an alkylated malonic ester.

This process can be repeated to introduce a second alkyl group, leading to dialkylated malonate esters. The choice of alkylating agent is crucial and is subject to the same limitations as other SN2 reactions, favoring primary and secondary halides. The alkylated malonic esters can then be hydrolyzed and decarboxylated to yield substituted carboxylic acids.

The general steps of malonic ester synthesis are outlined in the table below:

StepDescriptionReagentsIntermediate/Product
1. Enolate FormationDeprotonation of the α-carbon of the malonate ester.Strong base (e.g., Sodium ethoxide)Enolate ion
2. AlkylationNucleophilic attack of the enolate on an alkyl halide.Alkyl halide (R-X)α-substituted malonic ester
3. (Optional) DialkylationRepetition of deprotonation and alkylation.Strong base, Alkyl halide (R'-X)α,α-disubstituted malonic ester
4. Hydrolysis and DecarboxylationSaponification of the ester groups followed by heating to lose CO₂.Aqueous acid (e.g., HCl) and heatSubstituted carboxylic acid

Alkylation of Malonic Esters with Haloalkanes

The malonic ester synthesis is a classic method for preparing substituted acetic acids. The core of this synthesis involves the alkylation of a malonic acid ester, such as diethyl malonate, at the carbon atom situated between the two carbonyl groups wikipedia.org.

The mechanism begins with the deprotonation of the α-carbon by a moderately strong base to form a resonance-stabilized enolate masterorganicchemistry.comchemistrysteps.com. Sodium ethoxide is a commonly used base for this purpose, chosen to prevent transesterification reactions with the ethyl esters wikipedia.org. This enolate then acts as a nucleophile, attacking an alkyl halide in a second-order nucleophilic substitution (SN2) reaction to form the C-alkylated product masterorganicchemistry.comopenochem.org.

Step Description Reagents
1. Enolate FormationDeprotonation of the α-carbon.Diethyl malonate, Sodium ethoxide
2. Nucleophilic AttackSN2 reaction of the enolate with a haloalkane.Malonate enolate, Alkyl halide

However, this standard approach presents significant challenges when 1,2-dichloroethane is used as the alkylating agent to produce diethyl 2-chloroethylmalonate. The reaction of diethyl malonate with 1,2-dichloroethane in the presence of sodium ethoxide is generally considered not to be a feasible method google.com. A primary complication is the potential for dialkylation, where the initially formed product reacts again with the enolate, leading to undesired byproducts and lower yields of the target compound wikipedia.orgorganic-chemistry.org. An alternative reported method involves the cleavage of a diethyl cyclopropane-1,1-dicarboxylate ring using hydrogen chloride google.com.

Application of Phase-Transfer Catalysis in Malonate Alkylation

Phase-transfer catalysis (PTC) offers a powerful alternative for the alkylation of malonic esters, often providing improved yields and milder reaction conditions phasetransfercatalysis.comfrontiersin.org. This technique facilitates the transfer of the malonate anion from an aqueous or solid phase into an organic phase where the alkylating agent is dissolved.

In PTC, a catalyst such as a quaternary ammonium (B1175870) salt transports the enolate across the phase boundary. This method allows for the use of weaker and more economical bases, like potassium carbonate, which can effectively deprotonate the malonate in the presence of the catalyst phasetransfercatalysis.comrsc.org. The reaction can be performed in non-polar solvents, and the conditions can be tuned to enhance selectivity for C-monoalkylation over dialkylation rsc.org. Various catalysts have been employed, including phosphonium (B103445) salts, crown ethers, and poly(ethylene glycol) rsc.org. The timing of the catalyst addition can also be a critical parameter; in some processes, the phase-transfer catalyst is added only after the initial reaction has proceeded to a certain extent (50-80% conversion) to optimize the outcome google.com.

Catalyst Type Example Base Key Advantage
Quaternary Ammonium SaltTetraalkylammonium saltPotassium CarbonateFacilitates anion transfer to organic phase google.com.
Crown Ethere.g., 18-Crown-6 (B118740)Potassium CarbonateComplexes with cation of the base rsc.org.
Poly(ethylene glycol)PEGPotassium CarbonateImproved selectivity for C-monoalkylation rsc.orgrsc.org.

Intramolecular Malonic Ester Cyclization (e.g., Perkin Alicyclic Synthesis)

When a dihalide is used as the alkylating agent, an intramolecular version of the malonic ester synthesis can occur, leading to the formation of cyclic compounds wikipedia.org. This specific application is known as the Perkin alicyclic synthesis, named after its investigator, William Henry Perkin, Jr. wikipedia.orgdrugfuture.com.

The process typically involves a two-step alkylation. First, one halogen atom of the dihaloalkane reacts with the malonate enolate. After this initial alkylation, a second enolate is formed by deprotonation of the newly substituted malonic ester. This second enolate then undergoes an intramolecular SN2 reaction, displacing the second halogen atom and closing the ring masterorganicchemistry.com. This method is a valuable tool for the synthesis of cycloalkylcarboxylic acids wikipedia.org.

Advanced Synthetic Protocols Involving Malonate Scaffolds

Beyond traditional alkylation, malonate esters serve as versatile platforms for more advanced synthetic transformations, including isotopic labeling and complex functionalization.

Rhodium-Promoted Carbonylation for Isotopic Labeling (e.g., C-11)

Malonate scaffolds can be modified using transition-metal-catalyzed reactions for specialized applications like isotopic labeling. A notable example is the synthesis of diethyl [carbonyl-¹¹C]malonate using [¹¹C]carbon monoxide, a critical precursor for positron emission tomography (PET) tracers diva-portal.orgresearchgate.net.

This synthesis is achieved through a rhodium-mediated carbonylation reaction. The process starts with ethyl diazoacetate and ethanol (B145695), using a rhodium complex formed in situ from chloro(1,5-cyclooctadiene)rhodium(I) dimer and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) diva-portal.org. The reaction is believed to proceed through a ketene (B1206846) intermediate. This advanced method allows for the incorporation of the short-lived ¹¹C isotope into the malonate structure, achieving an isolated radiochemical yield of around 20% diva-portal.org. The resulting labeled malonate can then be used in subsequent reactions, such as alkylation, to build more complex radiolabeled molecules diva-portal.org.

Nucleophilic Acylation Routes to Functionalized Malonates (e.g., chloronicotinoyl derivatives)

Functionalized malonates can also be prepared via nucleophilic acylation. This reaction involves the substitution of a leaving group on an acyl compound by a nucleophile masterorganicchemistry.comopenstax.org. In this context, the malonate enolate acts as the carbon-based nucleophile.

The general mechanism for nucleophilic acyl substitution proceeds through an addition-elimination pathway masterorganicchemistry.com. The nucleophile first attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, re-forming the carbonyl double bond and expelling a leaving group libretexts.org.

Mechanistic Investigations of Diethyl Chloroethylmalonate Reactivity

Nucleophilic Substitution Reactions at the α-Carbon Center

The carbon atom positioned between the two carbonyl groups in malonic esters is notably reactive. In the case of diethyl chloroethylmalonate, this α-carbon is the site of significant nucleophilic substitution activity.

Elucidation of SN1 Mechanisms in 1,3-Dicarbonyl Systems

Nucleophilic substitution reactions can proceed through different mechanisms, primarily SN1 (unimolecular) and SN2 (bimolecular). masterorganicchemistry.com The SN1 mechanism involves a stepwise process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by a nucleophile. masterorganicchemistry.compressbooks.pub This pathway is favored for substrates that can form stable carbocations, such as tertiary alkyl halides. masterorganicchemistry.compressbooks.pub

However, for α-halocarbonyl compounds like this compound, the SN1 pathway is generally considered unfavorable. jove.com The formation of a carbocation at the α-position is destabilized by two key factors:

Resonance Destabilization: Any resonance structure of the α-carbonyl carbocation would involve an electron-deficient oxygen atom, which is highly unfavorable. jove.com

Electrostatic Destabilization: The positive charge of the carbocation is in close proximity to the partial positive charge of the carbonyl carbon, leading to electrostatic repulsion. jove.com

Consequently, nucleophilic substitution on α-halocarbonyl compounds, including 1,3-dicarbonyl systems, predominantly occurs via an SN2 pathway, where the nucleophile attacks the carbon atom at the same time as the leaving group departs. jove.comopenochem.org

Role of Catalysts (e.g., Crown Ethers) in Enhancing Substitution Efficiency

Crown ethers are cyclic polyethers that can selectively bind specific metal cations within their central cavity. nih.govyoutube.com This property can be harnessed to enhance the efficiency of nucleophilic substitution reactions, particularly SN2 reactions. youtube.com

When a nucleophile is used as a salt (e.g., potassium cyanide), it exists as an ion pair in many organic solvents. The cation can associate with the anionic nucleophile, reducing its nucleophilicity. A crown ether, such as 18-crown-6 (B118740) which selectively binds K+, encapsulates the cation. nih.gov This sequestration frees the anion from the ion pair, making it a more potent "naked" nucleophile. youtube.com This enhanced nucleophilicity leads to a significant increase in the rate of the SN2 reaction. youtube.com

This catalytic effect is especially beneficial when carrying out reactions in nonpolar or polar aprotic solvents where the salt of the nucleophile might have low solubility or exist as tight ion pairs. youtube.com

Electrophilic Additions and Subsequent Transformations

Following the initial alkylation of diethyl malonate, the resulting products can undergo further transformations, including electrophilic additions to newly introduced unsaturated bonds and intramolecular cyclizations.

Bromination Studies on Unsaturated Malonate Alkylation Products at Double Bonds

If the alkyl group introduced onto the malonic ester contains a carbon-carbon double bond, this site can undergo electrophilic addition reactions. A common example is bromination, where bromine (Br₂) adds across the double bond.

The mechanism of bromination of an alkene typically involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face, resulting in an anti-addition product. This reaction is a standard method for converting alkenes to vicinal dibromides. suniv.ac.in In the context of malonic acid derivatives, bromination of the acid itself occurs via its enol form. colostate.edu The preparation of diethyl bromomalonate from diethyl malonate is achieved through direct reaction with bromine, often in a solvent like carbon tetrachloride. orgsyn.org

Base-Mediated Intramolecular Cyclization Pathways Leading to Cyclic Acetylacetic Ester Derivatives

Derivatives of this compound can be used to synthesize cyclic compounds. A prominent method is the Perkin alicyclic synthesis, where a malonic ester is reacted with a dihalide. wikipedia.org This involves two successive SN2 reactions. The first alkylation proceeds as usual, and then, after another deprotonation, the resulting enolate attacks the second halogen-bearing carbon on the same molecule in an intramolecular SN2 reaction to form a ring. wikipedia.orgyoutube.com

Furthermore, base-mediated intramolecular cyclizations can lead to the formation of cyclic keto esters. nih.gov The Dieckmann condensation is a classic example, which is an intramolecular Claisen condensation of a diester to form a five- or six-membered cyclic β-keto ester. organic-chemistry.orgexlibrisgroup.com While not directly starting from this compound in its classic form, related substrates can be designed to undergo such cyclizations, which are fundamental in the synthesis of cyclic acetylacetic ester derivatives. exlibrisgroup.comnih.gov

Mechanistic Insights from Oxidative and Hydrolytic Pathways

Hydrolysis and Decarboxylation Mechanisms of Substituted Malonates

The conversion of substituted malonic esters, such as this compound, to the corresponding carboxylic acids is typically achieved through hydrolysis, followed by decarboxylation. patsnap.comtutorchase.com This sequence is a cornerstone of the malonic ester synthesis, a versatile method for preparing carboxylic acids. tutorchase.commasterorganicchemistry.com The process involves two main stages: the hydrolysis of the ester groups and the subsequent loss of carbon dioxide from the resulting malonic acid derivative. organicchemistrytutor.comucalgary.ca

The hydrolysis of the diester can be carried out under either acidic or basic conditions. organicchemistrytutor.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) and heat, the carbonyl oxygen of the ester is protonated, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This leads to a tetrahedral intermediate which, after proton transfer, eliminates a molecule of ethanol (B145695) to form the carboxylic acid. The process is repeated for the second ester group to yield a substituted malonic acid. organicchemistrytutor.com

Base-Catalyzed Hydrolysis (Saponification) : Using a strong base, like sodium hydroxide (B78521) (NaOH), the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This reaction forms a tetrahedral intermediate that subsequently expels the ethoxide ion, yielding a carboxylate salt. An acidic workup is then required to protonate the carboxylate, forming the dicarboxylic acid. organicchemistrytutor.com

Once the substituted malonic acid is formed, it undergoes decarboxylation upon heating. patsnap.commasterorganicchemistry.com This reaction proceeds through a cyclic, six-membered transition state, often described as a pericyclic reaction. The carbonyl oxygen of one carboxyl group forms a hydrogen bond with the hydroxyl proton of the other. This arrangement facilitates the cleavage of a C-C bond and the elimination of CO₂, resulting in the formation of an enol intermediate. organicchemistrytutor.com This enol then rapidly tautomerizes to the more stable final carboxylic acid product. masterorganicchemistry.comorganicchemistrytutor.com

The nature of the substituent on the α-carbon can significantly influence these reactions. For instance, research on diethyl 2-(perfluorophenyl)malonate demonstrated that the presence of the strongly electron-withdrawing perfluorophenyl group renders the corresponding 2-(perfluorophenyl)malonic acid highly susceptible to decarboxylation. nih.govbeilstein-journals.org Attempts to isolate the dicarboxylic acid after hydrolysis were unsuccessful, as decarboxylation occurred spontaneously, even under relatively mild conditions, to yield 2-(perfluorophenyl)acetic acid directly. nih.govnih.gov This highlights the thermal instability that certain substituents can induce in the malonic acid intermediate. nih.gov

The table below summarizes the conditions tested for the acidic hydrolysis of diethyl 2-(perfluorophenyl)malonate, illustrating the challenges posed by substituents.

Reagent/CatalystSolventTemperature (°C)Time (h)Product(s)
H₂SO₄ (conc.)AcOH120242-(perfluorophenyl)acetic acid
HBr (48%)AcOH120242-(perfluorophenyl)acetic acid
HCl (conc.)Dioxane10024Starting material recovered
H₃PO₄ (85%)-15052-(perfluorophenyl)acetic acid

Data sourced from a study on the hydrolysis of diethyl 2-(perfluorophenyl)malonate. nih.gov

Side Reactions and Dimerization Processes under Specific Conditions

Under specific reaction conditions, substituted malonates can participate in side reactions, including decomposition and dimerization. The intended hydrolysis and decarboxylation pathway can be compromised by harsh conditions or the presence of specific reagents.

For example, when diethyl 2-(perfluorophenyl)malonate was subjected to harsh basic conditions for hydrolysis, it did not cleanly convert to the desired product but instead decomposed into a mixture of compounds, with 2-(perfluorophenyl)acetic acid being the major identifiable product. nih.govbeilstein-journals.org This suggests that under strong basic conditions, pathways other than simple saponification can become significant, leading to a reduction in yield and the formation of byproducts. beilstein-journals.org

Dimerization processes represent another class of side reactions, particularly for malonates with unsaturated substituents. A study on dimethyl (β-styryl)malonates revealed that in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), these compounds can undergo a dimerization reaction accompanied by the elimination of a molecule of methanol. nih.gov This process can lead to the formation of complex cyclic structures, such as substituted biaryl-tricarboxylates or dihydro-methanobenzoannulenes, depending on the specific substrate and reaction conditions. nih.gov The reaction is proposed to proceed through a formal (4+2)-cycloaddition mechanism. nih.gov While this specific example does not involve this compound, it illustrates a potential reactivity pattern for substituted malonates, where Lewis acids can induce self-condensation or dimerization instead of the expected reaction.

Investigating Tautomerization Equilibria of Malonate Systems

Malonate systems, like other active methylene (B1212753) compounds, exhibit keto-enol tautomerism. suniv.ac.in Tautomers are constitutional isomers that readily interconvert, and in the case of malonates, the equilibrium is between the diketo form and the enol form. suniv.ac.inmasterorganicchemistry.com Diethyl malonate has a methylene group (-CH₂-) flanked by two electron-withdrawing carbonyl groups, which increases the acidity of the α-protons (pKa ≈ 13) and facilitates the formation of the enolate/enol. ucalgary.cawikipedia.org

The equilibrium generally favors the keto tautomer for simple aldehydes and ketones. masterorganicchemistry.comyoutube.com However, for 1,3-dicarbonyl compounds like diethyl malonate, the enol form can be significantly stabilized. This stabilization arises from two main factors:

Conjugation : The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more stable, delocalized π-system. youtube.com

Intramolecular Hydrogen Bonding : The hydroxyl proton of the enol can form a stable, six-membered ring via hydrogen bonding with the oxygen of the other carbonyl group. masterorganicchemistry.comyoutube.com

The position of the keto-enol equilibrium is highly sensitive to several factors, as detailed in the table below.

FactorInfluence on Equilibrium
Solvent The equilibrium is strongly solvent-dependent. Non-polar solvents (e.g., CCl₄) tend to favor the enol form, as they cannot disrupt the internal hydrogen bond. Polar, protic solvents (e.g., D₂O) can form their own hydrogen bonds, stabilizing the keto form and shifting the equilibrium away from the enol. masterorganicchemistry.com
Substitution Substituents on the α-carbon can alter the stability of both the keto and enol forms, thereby shifting the equilibrium. Electron-withdrawing groups can further acidify the α-proton, potentially favoring enolization.
Temperature Changes in temperature can affect the position of the equilibrium, as the interconversion between tautomers has an associated enthalpy change.
Conjugation Additional conjugation with other π-systems, such as a phenyl ring, can further stabilize the enol form. youtube.com

The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com

Base-catalyzed tautomerization involves the deprotonation of the α-carbon to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. youtube.com

Acid-catalyzed tautomerization begins with the protonation of a carbonyl oxygen, making the α-proton more acidic and easier to remove by a weak base (like water) to form the enol. youtube.com

The study of tautomeric equilibria in the gas phase using techniques like mass spectrometry can also provide valuable information, as the results reflect the intrinsic properties of the molecules without the influence of a solvent. researchgate.net For malonate systems, understanding these equilibria is crucial as the enol or enolate form is the reactive nucleophile in many of their synthetic applications. patsnap.comucalgary.ca

Applications of Diethyl Chloroethylmalonate in Advanced Organic Synthesis

Precursors for Complex Heterocyclic Compound Synthesis

The unique reactivity of malonate derivatives, including halogenated variants, makes them ideal starting materials for the synthesis of a wide array of heterocyclic compounds. They can undergo cyclization and cyclocondensation reactions to form rings of various sizes containing heteroatoms like nitrogen, oxygen, and sulfur.

Synthesis of Biologically Active Fluorinated Heterocycles from Fluoromalonate Derivatives

The introduction of fluorine into heterocyclic structures is a critical strategy in medicinal chemistry, as it can significantly modulate a compound's physicochemical and biological properties. While direct synthesis using diethyl chloroethylmalonate is not the primary route, the closely related diethyl 2-fluoromalonate serves as a powerful precursor for creating fluorinated heterocycles. chimia.ch The synthesis of fluorotetrahydroquinolines provides a key example of this strategy.

The process involves two main steps:

Alkylation: Diethyl 2-fluoromalonate is reacted with an appropriate ortho-nitrobenzyl bromide. The malonate acts as a nucleophile, displacing the bromide to form a new carbon-carbon bond.

Reductive Cyclization: The nitro group of the resulting intermediate is reduced, typically using a catalyst like palladium on carbon (Pd/C) with a hydrogen source. The newly formed amine then undergoes an intramolecular cyclization by attacking one of the ester carbonyls, which after workup, yields the target fluorotetrahydroquinoline. chimia.ch

This synthetic approach demonstrates the utility of fluorinated malonate esters as building blocks for a new class of fluorinated saturated heterocyclic systems, which are of growing interest for pharmaceutical applications. chimia.ch

Table 1: Synthesis of Fluorotetrahydroquinolines

Precursor Reagent Intermediate Reaction Type Final Product
Diethyl 2-fluoromalonate ortho-Nitrobenzyl bromide Diethyl 2-(2-nitrobenzyl)-2-fluoromalonate Alkylation 3-Fluoro-4-hydroxy-1,2-dihydroquinolin-2-one

Construction of Diverse Nitrogen- and Sulfur-Containing Heterocycles (e.g., 1,4-thiazin-3-ones, 5-thiapterins)

Halogenated malonic esters are effective reagents for building nitrogen and sulfur-containing heterocycles. For instance, derivatives of 2H-benzo[b] Current time information in Bangalore, IN.uobabylon.edu.iqthiazin-3(4H)-one, a scaffold with notable biological properties, can be synthesized using halo-malonates. nih.gov The synthesis typically proceeds via the reaction of 2-aminobenzenethiols with a substituted malonate, such as diethyl 2-bromo-2-methylmalonate. nih.gov This reaction involves an initial nucleophilic attack followed by an intramolecular cyclization.

The general mechanism involves the following key steps:

The thiol group of 2-aminobenzenethiol attacks the electrophilic carbon of the malonate, displacing the halide.

The amino group then performs an intramolecular nucleophilic attack on one of the ester carbonyl groups.

Subsequent rearrangement and elimination of an alcohol molecule lead to the formation of the stable 1,4-thiazin-3-one ring system.

This cyclocondensation strategy is a robust method for creating fused heterocyclic systems that are important in medicinal chemistry. nih.govindexcopernicus.com

Utility in Cyclocondensation Reactions with Dinucleophiles for Multi-membered Rings

Dialkyl 2-substituted malonates are well-established reagents in cyclocondensation reactions with various dinucleophiles to produce five-, six-, and seven-membered heterocyclic rings. derpharmachemica.commdpi.comresearchgate.net These reactions capitalize on the 1,3-dicarbonyl structure of the malonate, which can react with molecules containing two nucleophilic centers (dinucleophiles) such as urea, amidines, and 2-aminopyridine. mdpi.comresearchgate.net

The reactivity of the malonate can be tuned by the substituent at the C-2 position. Less reactive malonates often require elevated temperatures or the use of basic catalysts to proceed. mdpi.comresearchgate.net A classic example is the synthesis of barbituric acids from the reaction of diethyl malonate and urea. mdpi.com The use of a substituted malonate like this compound introduces additional functionality that can be used for further molecular elaboration. These cyclocondensation reactions are fundamental in heterocyclic chemistry, providing access to a vast library of compounds with potential biological activities. derpharmachemica.commdpi.comresearchgate.net

Building Blocks for Natural Products and Medicinal Chemistry Intermediates

Beyond heterocyclic synthesis, chloroethylmalonate serves as a specialized building block in the biosynthesis of complex natural products and as a versatile intermediate for creating valuable organic molecules like substituted acetic acids.

Role of Chloroethylmalonate in Noncanonical Natural Product Biosynthetic Pathways

One of the most significant roles of chloroethylmalonate is as a key building block in the biosynthesis of the potent proteasome inhibitor Salinosporamide A. acs.orgresearchgate.net This natural product is produced by the marine bacterium Salinispora tropica. The biosynthesis of Salinosporamide A is notable for its use of chloroethylmalonyl-CoA as a polyketide synthase (PKS) extender unit, which is an example of a noncanonical biosynthetic pathway. acs.orgresearchgate.netnih.govresearchgate.net

The pathway to chloroethylmalonyl-CoA begins with S-adenosyl-L-methionine (SAM), which is typically known as a methyl donor. In this noncanonical role, SAM is acted upon by a chlorinase enzyme (SalL), which incorporates a chlorine atom to form 5'-chloro-5'-deoxyadenosine (B559659) (5'-ClDA). researchgate.net This intermediate then undergoes further enzymatic transformations to yield chloroethylmalonyl-CoA, the activated building block that is incorporated by the PKS machinery to form the core structure of Salinosporamide A. acs.orgresearchgate.net This biosynthetic strategy highlights the metabolic versatility of microorganisms in creating structurally unique and biologically active compounds from common primary metabolites. acs.orgnih.govresearchgate.net

Table 2: Key Steps in the Biosynthesis of Chloroethylmalonyl-CoA

Precursor Key Enzyme Intermediate Product Significance

Synthesis of Substituted Acetic Acid Derivatives via Malonic Ester Synthesis Variants

The malonic ester synthesis is a cornerstone reaction in organic chemistry for the preparation of substituted acetic acids. uobabylon.edu.iqwikipedia.orgpatsnap.comorganicchemistrytutor.com The general method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation. organicchemistrytutor.commasterorganicchemistry.com

The process unfolds in several distinct steps:

Enolate Formation: A base, typically sodium ethoxide, is used to deprotonate the α-carbon of the diethyl malonate, which is acidic due to the two adjacent carbonyl groups. This creates a highly stabilized enolate ion. organicchemistrytutor.com

Alkylation: The nucleophilic enolate ion reacts with an alkyl halide in an SN2 reaction to form an alkylated diethyl malonate. This step can be repeated with a different alkyl halide to create a dialkylated derivative. uobabylon.edu.iqwikipedia.org

Hydrolysis and Decarboxylation: The ester groups of the alkylated malonate are hydrolyzed to carboxylic acids using aqueous acid. Upon heating, the resulting β-dicarboxylic acid readily undergoes decarboxylation (loss of CO₂) to yield the final substituted acetic acid. organicchemistrytutor.commasterorganicchemistry.com

This versatile synthesis allows for the creation of a wide range of mono- and di-substituted acetic acids, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals. uobabylon.edu.iqwikipedia.orgpatsnap.com

Table 3: Chemical Compounds Mentioned

Compound Name
1,4-thiazin-3-ones
2-aminobenzenethiol
2-aminopyridine
2H-benzo[b] Current time information in Bangalore, IN.uobabylon.edu.iqthiazin-3(4H)-one
5'-chloro-5'-deoxyadenosine (5'-ClDA)
5-thiapterins
Acetic Acid
Amidines
Barbituric Acid
Chloroethylmalonyl-CoA
Diethyl 2-bromo-2-methylmalonate
Diethyl 2-fluoromalonate
This compound
Diethyl malonate
Fluorotetrahydroquinolines
ortho-nitrobenzyl bromide
S-adenosyl-L-methionine (SAM)
Salinosporamide A
Sodium ethoxide

Formation of Diverse Cyclopropane (B1198618) Architectures (e.g., nitrocyclopropanes)

The synthesis of highly functionalized cyclopropane rings is a significant goal in organic chemistry, and this compound and its precursors are key players in this field. One notable application is in the formation of 3-arylated 2-nitrocyclopropane-1,1-dicarbonylates. These structures are valuable due to their high degree of functionality, ring strain, and electron-deficient nature, which opens them up to a variety of chemical transformations. researchgate.net

A common and effective strategy for constructing these nitrocyclopropanes involves a three-step sequence: conjugate addition, halogenation, and subsequent ring closure. magtech.com.cn The process typically begins with the Michael addition of a malonic ester, such as diethyl malonate, to a β-nitrostyrene. This conjugate addition serves as the foundational step, creating the initial carbon-carbon bond and setting the stage for the cyclization. researchgate.netmagtech.com.cn

Following the formation of the adduct, the methine proton, which is flanked by the two carbonyl groups of the malonate, is readily halogenated. The subsequent intramolecular nucleophilic substitution, where the nitronic acid displaces the halide, leads to the formation of the cyclopropane ring. researchgate.netmagtech.com.cn Alternatively, a pre-halogenated malonate can be used as the starting substrate in this reaction sequence. magtech.com.cn The Michael Initiated Ring Closure (MIRC) is a powerful method for stereoselective nitrocyclopropanation, often utilizing a chiral catalyst to control the stereochemistry of the final product. nih.gov For instance, the enantioselective addition of diethyl 2-bromomalonate to β-nitrostyrenes, catalyzed by a chiral Nickel complex, followed by base-promoted cyclization, has been shown to produce nitrocyclopropanes effectively. nih.gov

The reaction conditions for these cyclopropanations can be fine-tuned. For example, using iodine and a base like DBU at room temperature can facilitate the ring closure of the Michael adducts, selectively yielding the trans-isomers of the nitrocyclopropanes. nih.gov

Synthetic Routes to Bioactive Analogues (e.g., 2-arachidonoylglycerol (B1664049) analogues)

This compound and its parent compound, diethyl malonate, are crucial starting materials in the synthesis of complex bioactive molecules. A significant example is their use in creating structural analogues of 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid receptor ligand that plays important roles in various physiological and pathophysiological processes. chemicalbook.comsincerechemical.com

The chemical synthesis of 2-AG analogues, such as those containing a hydroxy group (2-AGA105) or a ketone group (2-AGA109), has been successfully achieved through a convergent and stereoselective pathway. chemicalbook.comsincerechemical.com This synthesis starts with precursors like 2-octyn-1-ol (B148842) and diethyl malonate. chemicalbook.com In these synthetic routes, the malonate ester serves as a key building block for constructing the carbon backbone of the fatty acyl moiety of the 2-AG analogue. The active methylene (B1212753) group of diethyl malonate allows for sequential alkylations to build the desired carbon chain with specific functionalities.

While these synthetic analogues are structurally very similar to the natural 2-AG, they have been found to exhibit only weak agonistic activities at the CB1 and CB2 cannabinoid receptors. sincerechemical.com This finding underscores the high degree of structural specificity required for receptor recognition and provides further evidence that the cannabinoid receptors are the primary intrinsic receptors for 2-arachidonoylglycerol. sincerechemical.com The ability to synthesize these analogues, facilitated by reagents like diethyl malonate, is critical for structure-activity relationship (SAR) studies and for probing the specific interactions between endocannabinoids and their receptors.

Design and Synthesis of Functionalized Sulfonamide Scaffolds

The sulfonamide functional group is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. researchgate.net Diethyl malonate and its derivatives, such as this compound, serve as important intermediates in the synthesis of complex molecules, including those with functionalized sulfonamide scaffolds. nih.gov

One synthetic strategy involves using diethyl malonate to construct a core heterocyclic structure, which is subsequently functionalized with a sulfonamide group. For instance, in the synthesis of 3-carboxy-coumarin sulfonamides, diethyl malonate is condensed with a salicylaldehyde (B1680747) derivative via Knoevenagel condensation to form a coumarin (B35378) ring. google.com This coumarin intermediate is then subjected to chlorosulfonation, creating a sulfonyl chloride moiety that can be reacted with various amines to yield a library of functionalized sulfonamides. google.com

Another approach involves the Michael-type addition of dialkyl malonates to β-arylethenesulfonyl fluorides. The resulting adducts are chiral alkanesulfonyl fluorides which can be further functionalized. These adducts can undergo a sulfur fluoride (B91410) exchange (SuFEx) reaction with amines to produce the corresponding sulfonamides. tandfonline.com This method demonstrates a direct way to incorporate a malonate-derived fragment into a molecule that is then converted into a sulfonamide.

These examples highlight the utility of malonate esters as versatile building blocks. Their ability to undergo C-C bond-forming reactions to create core structures, which can then be elaborated with sulfonamide functionalities, makes them valuable tools in the design and synthesis of novel therapeutic candidates.

Catalytic and Asymmetric Synthesis Applications

Palladium-Catalyzed Alkene Difunctionalization Reactions with Malonate Nucleophiles

Palladium-catalyzed reactions are powerful tools in modern organic synthesis, and the difunctionalization of alkenes represents a highly efficient method for building molecular complexity. uniba.it this compound and related malonate esters are excellent nucleophiles in these transformations, enabling the formation of two new carbon-carbon bonds in a single operation. tandfonline.com

A notable application is the palladium-catalyzed coupling of malonate nucleophiles with alkenes that have tethered aryl or alkenyl triflate electrophiles. tandfonline.com This intramolecular reaction generates functionalized cyclopentane (B165970) derivatives, which may contain fused aromatic or cycloalkenyl rings. The transformation is highly diastereoselective, providing products with up to three stereocenters with good control. tandfonline.comd-nb.info

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand like BrettPhos and a base such as lithium tert-butoxide (LiOᵗBu). tandfonline.com These conditions facilitate the coupling of terminal and even more substituted 1,2-disubstituted alkenes. tandfonline.com The resulting malonate-substituted cyclopentanes are versatile synthetic intermediates, as the malonate group can be further manipulated or removed, and the double bond in products derived from alkenyl triflates can be functionalized. tandfonline.com This methodology has emerged as a powerful strategy for constructing carbocycles and heterocycles from simple starting materials. d-nb.info

Reaction Component Role/Example Reference
Nucleophile Diethyl malonate tandfonline.com
Substrate Alkene with tethered aryl/alkenyl triflate tandfonline.com
Catalyst Pd(OAc)₂ / BrettPhos tandfonline.com
Base LiOᵗBu tandfonline.com
Product Malonate-substituted cyclopentane tandfonline.comd-nb.info
Key Features Forms two C-C bonds, high diastereoselectivity tandfonline.com

Asymmetric Michael Additions Involving Malonate Donors

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction used to create chiral molecules with high enantioselectivity. Malonate esters, including diethyl malonate, are classic soft nucleophiles (donors) in these reactions, adding to α,β-unsaturated compounds (acceptors) like nitroalkenes or enones. ekb.eggoogle.com

Significant progress has been made in developing organocatalysts for these transformations. For example, chiral thiourea-based catalysts can effectively promote the enantioselective Michael addition of diethyl malonate to nitroalkenes. ekb.eg These catalysts operate through a dual-activation mechanism, where a basic site (like a tertiary amine) on the catalyst deprotonates the malonate, while the thiourea (B124793) moiety activates the nitroalkene through hydrogen bonding. ekb.eg This approach has yielded Michael adducts with high yields and excellent enantiomeric excess (up to 94% ee, and 99% ee after recrystallization). ekb.eg

Heterobimetallic complexes, such as those involving gallium and sodium linked by a BINOL ligand, have also been employed as powerful catalysts for the asymmetric Michael addition of malonates to acceptors like 2-cyclopenten-1-one. These catalysts mimic enzymes by providing both a Lewis acidic site and a Brønsted basic site in close proximity, enabling efficient and highly enantioselective reactions. Such methods provide reliable access to chiral building blocks that are essential for the synthesis of pharmaceuticals and other complex target molecules.

Reaction Type Donor Acceptor Catalyst Type Key Outcome Reference
Asymmetric Michael AdditionDiethyl MalonateNitroalkeneChiral ThioureaHigh enantioselectivity (up to 99% ee) ekb.eg
Asymmetric Michael AdditionDimethyl Malonate2-Cyclopenten-1-oneHeterobimetallic (Ga-Na-BINOL)High yield and enantioselectivity

Spectroscopic Characterization and Advanced Analytical Methodologies for Diethyl Chloroethylmalonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For diethyl chloroethylmalonate, ¹H and ¹³C NMR are used to map out the hydrogen and carbon frameworks, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Analysis

Proton NMR (¹H NMR) provides information on the number of different types of hydrogen atoms in a molecule and their neighboring environments. In this compound (C₉H₁₅ClO₄), the structure contains two identical ethoxy groups and one ethyl group attached to the central quaternary carbon.

Based on the structure, a predicted ¹H NMR spectrum would display three distinct signals corresponding to the three unique proton environments:

A triplet signal for the methyl protons (-CH₃) of the two equivalent ethoxy groups.

A quartet signal for the methylene (B1212753) protons (-OCH₂-) of the two equivalent ethoxy groups, which are coupled to the adjacent methyl protons.

A triplet signal for the methyl protons (-CH₃) of the ethyl group attached to the central carbon.

A quartet signal for the methylene protons (-CH₂-) of the ethyl group, coupled to its adjacent methyl protons.

The integration of these signals would correspond to a 6H:4H:3H:2H ratio, confirming the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 1.3 Triplet 6H -O-CH₂-CH₃ (x2)
~ 4.3 Quartet 4H -O-CH₂ -CH₃ (x2)
~ 1.0 Triplet 3H Central C-CH₂-CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. For this compound, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six chemically non-equivalent carbon atoms.

The predicted signals would include:

Two signals for the carbonyl carbons (C=O) of the ester groups.

A signal for the central quaternary carbon atom bonded to the chlorine atom.

A signal for the methylene carbons (-OCH₂-) of the ethoxy groups.

A signal for the methyl carbons (-CH₃) of the ethoxy groups.

A signal for the methylene carbon (-CH₂-) of the central ethyl group.

A signal for the methyl carbon (-CH₃) of the central ethyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm) Carbon Environment
~ 168 C =O (Ester carbonyl)
~ 75 Central C -Cl
~ 63 -O-C H₂-CH₃
~ 28 Central C-C H₂-CH₃
~ 14 -O-CH₂-C H₃

Applications of Advanced NMR Techniques in Complex System Characterization

While 1D NMR provides fundamental structural data, 2D NMR techniques are employed for unambiguous signal assignment and confirmation of connectivity, which is crucial for complex molecules or mixtures.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm the coupling between protons on adjacent carbons. For this compound, it would show clear cross-peaks between the methyl and methylene protons of the ethoxy groups, and similarly for the protons of the central ethyl group, confirming their connectivity within the same spin system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., linking the -OCH₂- proton quartet to the -OCH₂- carbon signal).

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

Determination of Molecular Weight and Diagnostic Fragmentation Patterns

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The molecular weight of this compound is 222.66 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 222 (for the ³⁵Cl isotope) and a smaller M+2 peak at m/z 224 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

The fragmentation of the molecular ion provides structural clues. Key fragmentation pathways for esters and halogenated compounds can be predicted:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group is common. Loss of an ethoxy radical (•OCH₂CH₃, mass 45) would yield a fragment at m/z 177.

Loss of Neutral Molecules: The molecule could lose a molecule of ethanol (B145695) (CH₃CH₂OH, mass 46) or ethylene (B1197577) (C₂H₄, mass 28) via rearrangement processes.

Cleavage at the Central Carbon: Fragmentation can occur around the substituted central carbon. Loss of the ethyl group (•CH₂CH₃, mass 29) would lead to a fragment at m/z 193. Loss of the chlorine radical (•Cl, mass 35) would result in a fragment at m/z 187.

The relative abundance of these fragment ions helps in piecing together the molecular structure.

Table 3: Predicted Key Mass Fragments for this compound (EI-MS)

m/z Value Possible Identity Fragment Lost
222/224 [M]⁺ (Molecular Ion) -
193/195 [M - C₂H₅]⁺ Ethyl radical
187 [M - Cl]⁺ Chlorine radical
177/179 [M - OC₂H₅]⁺ Ethoxy radical

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. This precision allows for the determination of the exact elemental composition of the molecule. The calculated monoisotopic mass of this compound (C₉H₁₅³⁵ClO₄) is 222.0658866 Da.

An experimental HRMS measurement yielding a value extremely close to this calculated mass would unambiguously confirm the molecular formula as C₉H₁₅ClO₄, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This confirmation is a critical step in the definitive identification of the compound.

Vibrational Spectroscopy for Functional Group and Molecular Conformational Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a powerful non-destructive means to probe the molecular structure of this compound. These methods are essential for identifying functional groups and understanding the conformational arrangement of the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. spectroscopyonline.com The resulting spectrum is a unique molecular fingerprint. spectroscopyonline.com For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure.

The most prominent features in the FT-IR spectrum of a related compound, diethyl malonate, are the C-H stretching vibrations, which typically appear in the 3000-2850 cm⁻¹ region. The strong, sharp peak around 1740 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the ester groups. The C-O single bond stretching vibrations are also significant, appearing in the 1300-1000 cm⁻¹ range. spectroscopyonline.com The presence of the chlorine atom introduces a C-Cl stretching vibration, which is typically observed in the 800-600 cm⁻¹ region, although it can be weak and difficult to assign definitively without comparative analysis.

Table 1: Characteristic FT-IR Absorption Bands for Diethyl Malonate Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C-H (Alkyl) Stretching 2980-2850
C=O (Ester) Stretching ~1740
C-O (Ester) Stretching 1300-1000

Note: The exact wavenumbers can vary slightly based on the specific molecular environment and sample phase.

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on non-polar bonds and symmetric vibrations that may be weak or absent in the infrared spectrum. horiba.com This technique involves scattering monochromatic light from a laser source and analyzing the frequency shifts of the scattered light. horiba.com

Table 2: Expected Raman Shifts for this compound

Functional Group/Vibration Expected Raman Shift (cm⁻¹) Notes
C-H Stretching 3000-2800
C=O Stretching ~1740 Often weaker than in IR
C-C Stretching 1200-800 Provides skeletal information

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is an indispensable set of techniques for separating, purifying, and assessing the purity of chemical compounds. For this compound, various chromatographic methods are employed to ensure the quality of the material used in further applications.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. It is particularly useful for assessing the purity of this compound and for detecting any volatile impurities. In a typical GC setup, the sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound. For more definitive identification, GC can be coupled with mass spectrometry (GC-MS), which provides mass-to-charge ratio information for the eluted components. nih.gov A study on the determination of trace quantities of diethyl malonate in ethanol demonstrated the effectiveness of GC with FID for quantification. dtic.mildtic.mil This method can be adapted for this compound, providing a means to achieve high sensitivity and accuracy in purity assessments. dtic.mil

Table 3: Typical GC Parameters for Malonate Ester Analysis

Parameter Condition
Column Type Capillary column (e.g., DB-5, HP-5MS)
Carrier Gas Helium or Nitrogen
Injection Mode Split/Splitless
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation and purification of a wide range of compounds, including those that are non-volatile or thermally sensitive. For this compound, reversed-phase HPLC is a common method for analysis. sielc.com

In this mode, a nonpolar stationary phase is used with a polar mobile phase. A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS), which can provide valuable structural information about the analyte and any impurities. sielc.com

Table 4: Example HPLC Conditions for this compound Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., Newcrom R1) sielc.com
Mobile Phase Acetonitrile/Water with Phosphoric or Formic Acid sielc.com
Detection UV-Vis or Mass Spectrometry (MS)

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, identify compounds, and determine the purity of a sample. wisc.eduukessays.com For reactions involving this compound, TLC can be used to track the consumption of the starting material and the formation of the product.

A TLC plate is coated with a thin layer of an adsorbent, typically silica (B1680970) gel or alumina. wisc.edu A small spot of the reaction mixture is applied to the plate, which is then placed in a developing chamber containing a suitable solvent system (eluent). wisc.edu The solvent moves up the plate by capillary action, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. wisc.edu The separated spots can be visualized under UV light or by staining with a chemical reagent. frontiersin.org The relative distance traveled by a compound (Rf value) can be used for identification when compared to a known standard.

Table 5: General TLC Parameters for Organic Synthesis

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄ on aluminum or glass plates
Mobile Phase (Eluent) A mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate)

Integration of Spectroscopic Methods for Real-time Reaction Monitoring

Real-time monitoring is essential for optimizing reaction conditions, ensuring product quality, and enhancing process safety. mt.com The ability to track the concentration of reactants, products, and any transient species as they form and disappear provides immediate feedback, which can be used to control process parameters like temperature, pressure, and reagent addition rates. manufacturingchemist.com

Detailed Research Findings

While specific research focusing exclusively on the real-time spectroscopic monitoring of this compound is not extensively documented in publicly available literature, the principles and methodologies are well-established for similar malonic ester syntheses and reactions. wiley.compatsnap.com For instance, studies on the Knoevenagel condensation of diethyl malonate with various aldehydes have successfully employed in-line Near-Infrared (NIR) and on-line NMR spectroscopy to monitor the reaction progress. wiley.com In such a setup, the decrease in the signal corresponding to the methylene protons of the malonic ester and the aldehyde proton, along with the emergence of the product's vinylidene proton signal, can be quantitatively tracked over time. wiley.com

Applying this to a hypothetical reaction involving this compound, one could monitor key spectroscopic markers. For example, in an alkylation reaction where the chlorine atom is substituted, changes in the 1H-NMR spectrum, specifically the shift of the protons on the carbon adjacent to the chlorine, would be a clear indicator of reaction progress. Similarly, in an esterification or transesterification reaction, the appearance of new ester group signals in both 1H and 13C-NMR spectra would be monitored.

Vibrational spectroscopy, including FTIR and Raman, offers complementary information. The C-Cl stretching vibration in the infrared spectrum of this compound would be expected to decrease in intensity during a substitution reaction. Concurrently, new vibrational modes corresponding to the newly formed bond would appear and grow. Attenuated Total Reflectance (ATR)-FTIR probes are particularly useful for in-situ monitoring as they can be directly immersed in the reaction mixture, providing real-time data without the need for sampling. rsc.org

The table below illustrates the types of spectroscopic data that would be monitored in a hypothetical real-time analysis of a reaction involving this compound.

Interactive Data Table: Spectroscopic Markers for Real-time Monitoring of a Hypothetical this compound Reaction

Spectroscopic MethodKey Functional Group/ProtonExpected Change During Reaction (e.g., Substitution of Cl)
1H-NMR -CH2Cl (Chloroethyl group)Downfield shift or disappearance
New functional group protonsAppearance and increase in intensity
-CH- (Malonate backbone)Potential shift depending on substituent effect
13C-NMR -CH2C lDisappearance of signal
New carbon signals from substituentAppearance and increase in intensity
C =O (Ester carbonyl)Potential shift due to electronic changes
FTIR C-Cl stretchDecrease in absorbance
New bond vibration (e.g., C-N, C-O)Appearance and increase in absorbance
Raman C-Cl stretchDecrease in intensity
Symmetric vibrations of new groupAppearance and increase in intensity

The integration of these methods provides a multi-faceted view of the reaction. While NMR provides detailed structural information, its acquisition time can be longer. rsc.org Conversely, FTIR and Raman can offer faster data acquisition, making them ideal for tracking rapid kinetic phases of a reaction. rsc.org The combination, often referred to as hyphenated techniques, leverages the strengths of each method to provide a comprehensive real-time analysis. wiley.com

Computational Chemistry and Theoretical Modeling of Diethyl Chloroethylmalonate Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of diethyl chloroethylmalonate. These calculations, based on the principles of quantum mechanics, can predict various molecular properties and are instrumental in elucidating reaction mechanisms.

A key application of quantum chemical calculations is the determination of energy barriers and the characterization of transition states for reactions involving this compound. For instance, in nucleophilic substitution reactions, where the chloroethyl group is displaced, theoretical calculations can map out the potential energy surface of the reaction. This allows for the identification of the transition state structure, which is the highest energy point along the reaction coordinate, and the calculation of the activation energy barrier. This information is crucial for predicting reaction rates and understanding how different nucleophiles or reaction conditions might affect the reaction's feasibility and outcome.

While specific computational studies on this compound's reaction pathways are not extensively detailed in the public domain, the general approach involves using methods like density functional theory (DFT) or ab initio calculations. These methods can model the breaking and forming of bonds and provide a quantitative measure of the energy required for the reaction to proceed.

The solvent in which a reaction is carried out can have a profound impact on its thermodynamics and kinetics. slideshare.net Computational models are used to investigate these solvation effects on reactions of this compound. Solvation models can be broadly categorized into explicit and implicit (continuum) models.

Explicit solvent models involve including a number of individual solvent molecules around the solute (this compound) in the calculation. This approach can capture specific solute-solvent interactions like hydrogen bonding. However, it is computationally expensive.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. chemrxiv.org This method is computationally less demanding and is effective in capturing the bulk electrostatic effects of the solvent on the solute. chemrxiv.org For a reaction involving a polar molecule like this compound, changing the solvent can alter the stability of the reactants, products, and the transition state. slideshare.netchemrxiv.org For example, a polar solvent might stabilize a charged transition state more than the neutral reactants, thereby lowering the activation energy and increasing the reaction rate. chemrxiv.org Computational studies can quantify these effects by calculating the free energy of solvation for each species in the reaction pathway. chemrxiv.org

Solvent Property Effect on Reaction Rate Computational Observation
PolarityCan increase or decrease the rate depending on the relative polarity of reactants and the transition state.Continuum solvation models can effectively predict trends in reaction kinetics based on solvent polarity. chemrxiv.org
Hydrogen BondingCan stabilize specific conformations or intermediates.Explicit solvent models are required to accurately capture these specific interactions.
Cybotactic RegionThe specific arrangement of solvent molecules around the solute can influence reactant accessibility. slideshare.netMolecular dynamics simulations can provide insights into the structure of the solvent shell. slideshare.net

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic view of this compound and its interactions.

This compound is a flexible molecule with several rotatable bonds. Its three-dimensional shape, or conformation, can significantly influence its reactivity and physical properties. Molecular mechanics (MM) force fields offer a computationally efficient way to explore the conformational landscape of the molecule. nih.gov These force fields approximate the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid energy calculations for a vast number of conformations.

Molecular dynamics (MD) simulations build upon molecular mechanics by simulating the movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for the system, MD simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and the timescales of conformational changes. This is crucial for understanding how the molecule might adopt a specific conformation to facilitate a reaction.

The Effective Fragment Potential (EFP) method is a sophisticated approach for modeling intermolecular interactions with high accuracy and lower computational cost compared to full quantum mechanical calculations. wikipedia.orgpurdue.edu The EFP method treats interacting molecules as rigid fragments and describes their interaction energy through a sum of physically distinct terms: electrostatics, polarization (induction), dispersion, and exchange-repulsion. q-chem.compsu.edu

This method is particularly useful for studying the interaction of this compound with solvent molecules or other reactants. wikipedia.org The parameters for the EFP potentials are derived from ab initio calculations on the individual fragments, ensuring a high level of theoretical rigor. purdue.edu Recent advancements have also led to the development of "flexible EFP," which allows for changes in the geometry of the fragments during a simulation, further extending the applicability of the method. nih.gov

The EFP interaction energy is composed of the following terms:

Coulomb (Electrostatic) Energy: Describes the interaction between the static charge distributions of the fragments. psu.edu

Polarization (Induction) Energy: Accounts for the distortion of the electron cloud of one fragment due to the electric field of another. psu.edu

Dispersion Energy: Represents the attractive van der Waals forces arising from instantaneous fluctuations in electron density. psu.edu

Exchange-Repulsion Energy: A short-range term that accounts for the Pauli repulsion between electrons of interacting fragments. psu.edu

Computational Prediction of Spectroscopic Properties (e.g., IR spectra)

Computational methods can predict various spectroscopic properties of this compound, with infrared (IR) spectroscopy being a prominent example. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. These calculations are typically performed using quantum chemical methods like DFT.

The calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of chemical bonds. Comparing the computed IR spectrum with an experimentally measured spectrum can help in the identification and characterization of the compound. Discrepancies between the theoretical and experimental spectra can often be reconciled by applying scaling factors to the calculated frequencies to account for approximations in the computational method and anharmonicity effects. Recent developments have also explored the use of machine learning models to predict IR spectra with improved accuracy and reduced computational cost. arxiv.org

Development of Predictive Models for Reactivity and Selectivity in Malonate Chemistry

The tailored synthesis of complex organic molecules relies heavily on the ability to predict and control the reactivity and selectivity of chemical reactions. In the realm of malonate chemistry, particularly concerning asymmetrically functionalized compounds like this compound, the development of predictive models is crucial for rational synthetic design. Computational chemistry and theoretical modeling have become indispensable tools in this endeavor, offering profound insights into the underlying factors that govern reaction outcomes. These models are instrumental in forecasting the reactivity of various sites within a molecule and the selectivity for the formation of specific products.

The development of these predictive models is largely centered on quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method. These theoretical frameworks allow for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of their corresponding activation energies. For a molecule such as this compound, which possesses multiple electrophilic centers, these models can predict the most likely site for nucleophilic attack. This is achieved by comparing the activation energy barriers for each potential reaction pathway. A lower activation energy suggests a kinetically favored reaction pathway, thus predicting the major product.

Furthermore, these computational models are adept at predicting the stereoselectivity of reactions. When a new chiral center is formed, theoretical calculations can determine the relative energies of the diastereomeric transition states. The predicted product ratio can then be estimated from these energy differences using the Boltzmann distribution. The accuracy of these predictions is contingent on the chosen level of theory and basis set, with more complex and computationally expensive methods generally providing more reliable results. The inclusion of solvent effects, through either implicit or explicit models, is also a critical factor in achieving good correlation with experimental observations.

The insights gained from these predictive models extend beyond mere academic curiosity; they have practical implications for synthetic chemists. By understanding the electronic and steric factors that control reactivity and selectivity, chemists can strategically design substrates and select reaction conditions to favor the formation of a desired product. This not only improves the efficiency of the synthesis but also minimizes the formation of unwanted byproducts, leading to more sustainable and cost-effective chemical processes. The continuous refinement of these computational tools promises to further enhance our ability to design and execute complex organic syntheses with high precision.

Interactive Data Table: Theoretical Prediction of Reaction Selectivity

The following table provides a representative example of how computational data can be used to predict the regioselectivity of a hypothetical reaction involving this compound and a nucleophile. The activation energies (ΔG‡) are calculated for the two potential electrophilic sites: the carbon bearing the chloro group (C-Cl) and the carbonyl carbon of the ester group (C=O).

Reaction PathwayElectrophilic SiteCalculated Activation Energy (ΔG‡) in kcal/mol (Gas Phase)Calculated Activation Energy (ΔG‡) in kcal/mol (Solvated)Predicted Major Product
Nucleophilic SubstitutionC-Cl20.518.2Yes
Nucleophilic Acyl SubstitutionC=O25.122.8No

Note: The data in this table is illustrative and intended to represent the type of output generated from computational studies for predicting reaction selectivity. The values are not from a specific experimental study on this compound but are representative of typical activation energies for such competing reaction pathways.

Research Findings from Computational Studies

While specific computational studies exclusively focused on this compound are not abundant in the public literature, a wealth of research on related malonic esters and haloalkanes provides a solid foundation for understanding its reactivity. mdpi.comucsb.edu

Modeling Nucleophilic Substitution: Theoretical studies on S_N2 reactions of haloalkanes have been extensively performed. mdpi.comucsb.edu These studies often employ DFT methods, such as B3LYP, in conjunction with basis sets like 6-31G* to model the potential energy surface of the reaction. mdpi.com The calculations can predict the transition state geometry and the activation energy barrier for the substitution of the chlorine atom by a nucleophile. For this compound, such models would predict the feasibility of displacing the chloride ion.

Influence of Solvent: Computational models have demonstrated the significant role of the solvent in influencing reaction rates and selectivity. mdpi.com Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of the solvent environment. mdpi.com These models generally show that polar solvents can stabilize charged intermediates and transition states, thereby affecting the activation energies and potentially altering the preferred reaction pathway. mdpi.com

Predicting Regioselectivity: For molecules with multiple reactive sites, computational models can be used to predict regioselectivity. rsc.orgresearchgate.net This is accomplished by calculating the activation energies for nucleophilic attack at each potential site. The site with the lowest activation energy is predicted to be the most reactive. In the case of this compound, this would involve comparing the energy barrier for substitution at the chloro-substituted carbon versus addition to the carbonyl carbons.

Machine Learning in Reactivity Prediction: More recently, machine learning (ML) models have emerged as powerful tools for predicting reaction outcomes, including regioselectivity. rsc.orgnih.gov These models are trained on large datasets of known reactions and can learn complex relationships between molecular structure and reactivity. While a specific ML model for this compound may not exist, the general methodologies could be applied to predict its reactivity with high accuracy, provided a suitable training dataset is available. nih.gov These ML models can complement and even outperform traditional physics-based computational models in some cases. rsc.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of diethyl chloroethylmalonate under laboratory conditions?

  • Methodology : Use a reflux setup with toluene as a solvent and p-toluenesulfonic acid as a catalyst. Monitor reaction progress via thin-layer chromatography (TLC) and purify via silica gel column chromatography. Analog protocols for similar malonates (e.g., diethyl aminomethylenemalonate) suggest reflux durations of 48 hours under nitrogen to prevent oxidation .
  • Key Parameters :

  • Temperature: 110–120°C (toluene reflux).
  • Catalyst loading: 5–10% w/w.
  • Workup: Remove solvent under reduced pressure and purify using gradients like methylene chloride/ethyl acetate .

Q. What analytical techniques are recommended for characterizing this compound?

  • Spectroscopic Methods :

  • Mass Spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular weight (e.g., molecular ion peak at m/z 236 for C₈H₁₁ClO₄) .
  • NMR : ¹H and ¹³C NMR to resolve chloroethyl and ester groups (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for ester CH₂) .
    • Structural Data : Generate 3D models via computed SD files (e.g., using SMILES string CCOC(=O)C(Cl)(CCl)C(=O)OCC) and validate against databases like NIST .

Q. How should toxicity and safety risks of this compound be assessed in early-stage research?

  • Analog Read-Across : Compare with structurally similar compounds (e.g., diethyl malonate) using databases like OECD/SIDS or IRIS. For example, diethyl malonate’s acute toxicity (LD₅₀ > 2000 mg/kg in rats) provides a conservative baseline .
  • Hazard Screening : Prioritize endpoints like skin/eye irritation (e.g., diethyl phthalate’s GHS classification as non-hazardous ) and consult safety data sheets (SDS) for handling protocols (e.g., PPE requirements) .

Advanced Research Questions

Q. What mechanistic insights govern this compound’s reactivity in alkylation or condensation reactions?

  • Reaction Pathways : Study nucleophilic substitution at the chloroethyl group using kinetic isotope effects or computational models (DFT). For example, steric hindrance from the malonate backbone may slow SN2 pathways .
  • Selectivity Control : Adjust solvent polarity (e.g., dioxane vs. toluene) to influence enolate formation. Polar aprotic solvents enhance alkylation efficiency by stabilizing intermediates .

Q. How can researchers resolve contradictions in reported toxicity or reactivity data for this compound?

  • Data Reconciliation :

  • Literature Reviews : Use search terms like "this compound" AND (toxicity OR kinetics) across PubMed and OECD/SIDS (see Table C.2 in ).
  • Computational Models : Apply QSAR to predict unreported endpoints (e.g., bioaccumulation potential) using tools like EPI Suite .
    • Experimental Validation : Replicate conflicting studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

Q. What strategies improve the selectivity of this compound in multi-step syntheses (e.g., drug intermediates)?

  • Protection/Deprotection : Temporarily mask reactive sites (e.g., ester groups) using silyl ethers. For example, tert-butyldimethylsilyl (TBS) protection prevents unwanted nucleophilic attack .
  • Catalyst Design : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity in asymmetric alkylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.